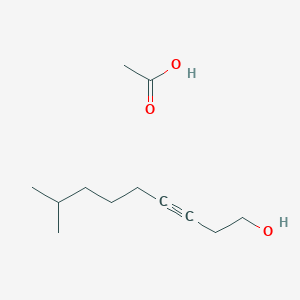![molecular formula C12H21N B14369974 Decahydro-2H-7,11-methanopyrido[1,2-a]azocine CAS No. 90038-88-3](/img/structure/B14369974.png)
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is a complex organic compound characterized by its unique polycyclic structure It contains a combination of six-membered, eight-membered, ten-membered, and twelve-membered rings, along with a tertiary amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to fit into various binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothieno[2,3-d]azocine: Another polycyclic compound with similar structural features.
Tetrahydrothieno[3,2-c]pyridine: Shares some structural similarities but differs in ring composition.
Uniqueness
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is unique due to its combination of multiple ring sizes and the presence of a tertiary amine group. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
90038-88-3 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
7-azatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-7-13-9-10-4-3-5-11(8-10)12(13)6-1/h10-12H,1-9H2 |
Clave InChI |
MEZILLOVWHBSDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CC3CCCC(C3)C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
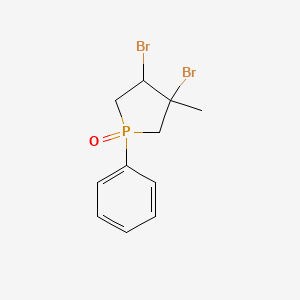

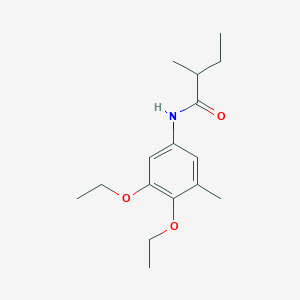

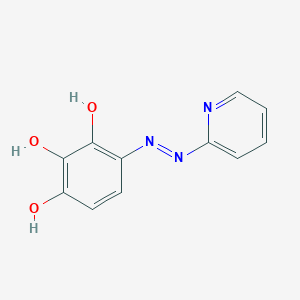
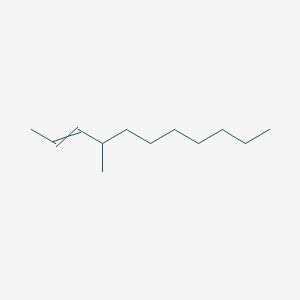
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
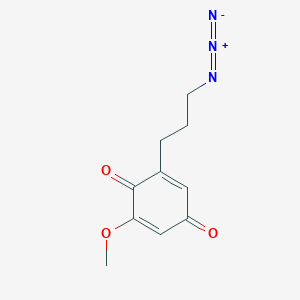
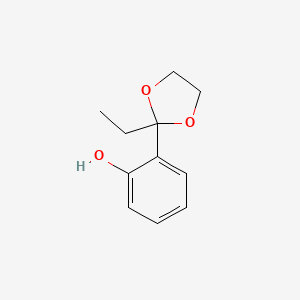

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)

